molecular formula C21H16I2N2O4 B11697682 (5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11697682
M. Wt: 614.2 g/mol
InChI Key: QIMPPWHGOOPKAO-OQLLNIDSSA-N
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Description

(5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as iodinated phenyl rings, a diazinane trione core, and a prop-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Iodination of Phenol: The starting material, 4-hydroxybenzaldehyde, undergoes iodination using iodine and an oxidizing agent such as sodium iodate to form 3,5-diiodo-4-hydroxybenzaldehyde.

    Alkylation: The iodinated phenol is then alkylated with allyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-en-1-yloxy group.

    Condensation Reaction: The resulting compound is subjected to a condensation reaction with 4-methylphenylhydrazine to form the hydrazone intermediate.

    Cyclization: Finally, the hydrazone undergoes cyclization with urea under acidic conditions to form the diazinane trione core, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the diazinane trione core, potentially converting it to a more reduced form such as a diazinane diol.

    Substitution: The iodinated phenyl rings are susceptible to nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under mild heating.

Major Products

    Oxidation: Epoxides or aldehydes depending on the specific oxidizing agent used.

    Reduction: Diazinane diol or other reduced forms of the trione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Imaging Agents: The presence of iodine atoms makes it suitable for use as a contrast agent in imaging techniques such as X-ray or CT scans.

Industry

    Polymer Synthesis: The compound could be used as a monomer or cross-linking agent in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism by which (5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects depends on its specific application:

    Biological Activity: If used as a drug, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of these targets. The presence of iodine atoms could enhance binding affinity through halogen bonding.

    Catalysis: As a ligand, the compound could coordinate to metal centers, facilitating various catalytic transformations through stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[3,5-Dichloro-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with chlorine atoms instead of iodine.

    (5E)-5-{[3,5-Dibromo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with bromine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in (5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione imparts unique properties such as higher atomic mass and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications compared to its chloro or bromo analogs.

Properties

Molecular Formula

C21H16I2N2O4

Molecular Weight

614.2 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16I2N2O4/c1-3-8-29-18-16(22)10-13(11-17(18)23)9-15-19(26)24-21(28)25(20(15)27)14-6-4-12(2)5-7-14/h3-7,9-11H,1,8H2,2H3,(H,24,26,28)/b15-9+

InChI Key

QIMPPWHGOOPKAO-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC=C)I)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC=C)I)C(=O)NC2=O

Origin of Product

United States

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